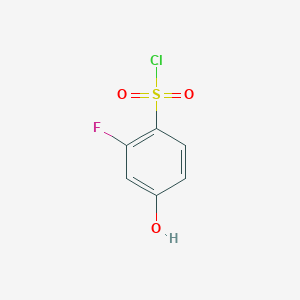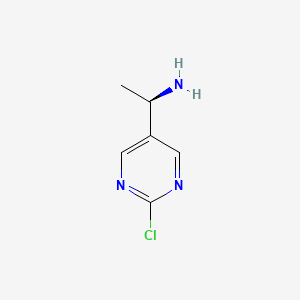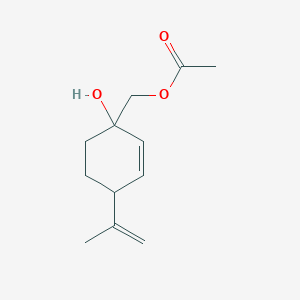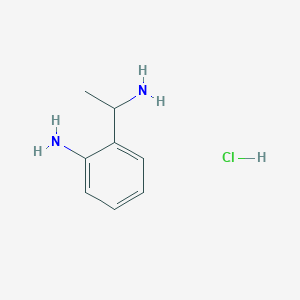
Demethyl naproxen acyl-beta-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Demethyl naproxen acyl-beta-D-glucuronide is a biochemical compound with the molecular formula C19H20O9 and a molecular weight of 392.36. It is a derivative of naproxen, a well-known nonsteroidal anti-inflammatory drug (NSAID). This compound is primarily used in proteomics research and is not intended for diagnostic or therapeutic use .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of demethyl naproxen acyl-beta-D-glucuronide involves the conjugation of naproxen with glucuronic acid. The reaction typically requires the presence of UDP-glucuronosyltransferase (UGT) enzymes, which facilitate the transfer of glucuronic acid to the naproxen molecule. The reaction conditions often include a buffered aqueous solution and a controlled temperature to ensure optimal enzyme activity .
Industrial Production Methods
Industrial production of this compound follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of bioreactors to maintain the necessary conditions for enzyme activity and to ensure a consistent yield of the compound. The product is then purified using chromatographic techniques to achieve the desired purity .
Análisis De Reacciones Químicas
Types of Reactions
Demethyl naproxen acyl-beta-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound back to its parent naproxen form.
Substitution: The glucuronic acid moiety can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out in aqueous or organic solvents under controlled temperatures and pH conditions .
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups .
Aplicaciones Científicas De Investigación
Demethyl naproxen acyl-beta-D-glucuronide has several scientific research applications, including:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of drug metabolism and the role of glucuronidation in drug clearance.
Medicine: Investigated for its potential effects on inflammation and pain management.
Industry: Utilized in the development of new NSAID derivatives with improved pharmacokinetic properties.
Mecanismo De Acción
The mechanism of action of demethyl naproxen acyl-beta-D-glucuronide involves its interaction with specific enzymes and molecular targets. The compound is metabolized by UGT enzymes, leading to the formation of glucuronide conjugates. These conjugates are then excreted from the body, aiding in the clearance of the parent drug, naproxen. The molecular targets include various UGT isoforms, which play a crucial role in the glucuronidation process .
Comparación Con Compuestos Similares
Similar Compounds
Naproxen acyl-glucuronide: A similar compound that undergoes glucuronidation but lacks the demethylation.
Zomepirac acyl-glucuronide: Another NSAID derivative that forms glucuronide conjugates.
Ketoprofen acyl-glucuronide: An NSAID that undergoes similar metabolic pathways
Uniqueness
Demethyl naproxen acyl-beta-D-glucuronide is unique due to its specific structure, which includes a demethylated naproxen moiety conjugated with glucuronic acid. This structural uniqueness allows for distinct interactions with UGT enzymes and different metabolic pathways compared to other similar compounds .
Propiedades
Fórmula molecular |
C19H20O9 |
|---|---|
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
3,4,5-trihydroxy-6-[2-(6-methoxynaphthalen-2-yl)acetyl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H20O9/c1-26-12-5-4-10-6-9(2-3-11(10)8-12)7-13(20)27-19-16(23)14(21)15(22)17(28-19)18(24)25/h2-6,8,14-17,19,21-23H,7H2,1H3,(H,24,25) |
Clave InChI |
IPKOMFMTOUPAMM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(C=C1)C=C(C=C2)CC(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2H-Naphth[1,2-b]-1,4-oxazin-9-ol, 3,4,4a,5,6,10b-hexahydro-4-propyl-,hydrochloride, (4aR,10bR)-](/img/structure/B12286215.png)

![3,4-dihydroxy-2-[3-(1-methyl-5-oxopyrrolidin-2-yl)pyridin-1-ium-1-yl]-3,4-dihydro-2H-pyran-6-carboxylate](/img/structure/B12286221.png)

![2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-ol](/img/structure/B12286228.png)


![[2,3-dimethoxy-6-[(6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl)methyl]phenyl]methanol](/img/structure/B12286251.png)



![(R)-3-Chloro-1-phenyl-1-[2-methyl-4-[(tert-butoxycarbonyl)oxy]phenoxy] propane](/img/structure/B12286281.png)

